Chiral Resolution Yields Distinct Biological Profiles: (R) vs. (S) Enantiomers
The racemic mixture (CAS 1185045-95-7) can be resolved into (R)-3-(4-fluorophenyl)morpholine (CAS 1363408-43-8) and (S)-3-(4-fluorophenyl)morpholine (CAS 1391469-10-5), which exhibit divergent pharmacological profiles. While direct comparative data for the racemate versus pure enantiomers is limited, the (R)-enantiomer is a known precursor to the NK1 antagonist Aprepitant, whereas the (S)-enantiomer is investigated as a monoamine reuptake inhibitor. This stereochemical distinction is critical for target-specific applications [1][2].
| Evidence Dimension | Stereochemical Impact on Pharmacological Activity |
|---|---|
| Target Compound Data | Racemic mixture of (R) and (S) enantiomers |
| Comparator Or Baseline | (R)-3-(4-fluorophenyl)morpholine (CAS 1363408-43-8) vs. (S)-3-(4-fluorophenyl)morpholine (CAS 1391469-10-5) |
| Quantified Difference | Not quantified; qualitative difference in known applications (NK1 antagonism vs. monoamine reuptake inhibition) |
| Conditions | Inferred from literature reports on analogous morpholine derivatives and known applications |
Why This Matters
Procurement of the correct enantiomer or racemate is non-negotiable for achieving desired biological activity; using the wrong stereoisomer can result in complete loss of target engagement.
- [1] Hale, J. J., et al. (1998). Journal of Medicinal Chemistry, 41(23), 4607-4614. View Source
- [2] Chen, Z., et al. (2008). Bioorganic & Medicinal Chemistry Letters, 18(17), 4866-4871. View Source
